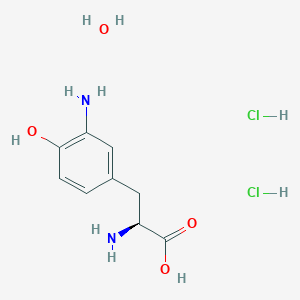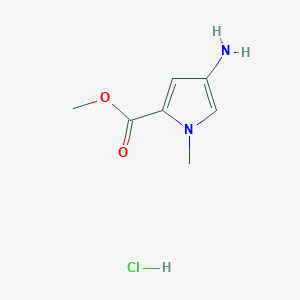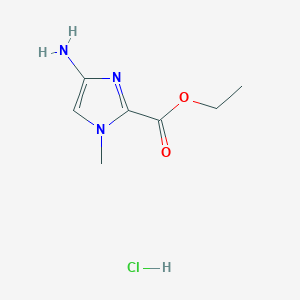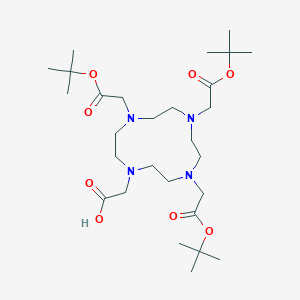
3-Amino-L-tyrosine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-L-tyrosine dihydrochloride is a chemical compound with the molecular formula H2NC6H3-4-(OH)CH2CH(NH2)CO2H · 2HCl · H2O. It is commonly used in solution-phase peptide synthesis due to its unique properties. This compound is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways .
Biochemical Analysis
Cellular Effects
It is known to induce a red shift when incorporated into fluorescent proteins and fluorescent protein-based biosensors
Molecular Mechanism
It is known to induce a red shift in fluorescent proteins when incorporated into them This suggests that it may interact with these proteins at a molecular level, potentially through binding interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-L-tyrosine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with L-tyrosine.
Amination: The hydroxyl group on the benzene ring of L-tyrosine is replaced with an amino group through a series of reactions involving nitration, reduction, and diazotization.
Purification: The resulting 3-Amino-L-tyrosine is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-tyrosine are subjected to the amination process.
Crystallization: The product is crystallized to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-L-tyrosine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 3-Amino-L-tyrosine.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-L-tyrosine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for neurotransmitters.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-L-tyrosine dihydrochloride involves its interaction with enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in amino acid metabolism and can influence the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s effects are mediated through its interaction with specific molecular targets and pathways, including the tyrosine hydroxylase pathway .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-L-phenylalanine monohydrate
- 3-Chloro-L-tyrosine
- 4-Amino-L-phenylalanine hydrochloride
- 3-Nitro-L-tyrosine
- 3,4-Dihydroxy-L-phenylalanine
- L-Tyrosine
- 3-Iodo-L-tyrosine
Uniqueness
3-Amino-L-tyrosine dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Unlike its analogs, it is particularly useful in peptide synthesis and has specific applications in neurotransmitter synthesis .
Properties
CAS No. |
23279-22-3 |
|---|---|
Molecular Formula |
C9H13ClN2O3 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;/h1-3,7,12H,4,10-11H2,(H,13,14);1H/t7-;/m0./s1 |
InChI Key |
LCUTUZRATMOQPT-FJXQXJEOSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl.Cl |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O.Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl |
Synonyms |
23279-22-3; 3-Amino-L-tyrosinedihydrochloride; (S)-2-Amino-3-(3-amino-4-hydroxyphenyl)propanoicaciddihydrochloride; SCHEMBL304140; CTK7I3490; MolPort-006-701-261; SBB063957; AKOS015889893; RTR-010849; AK117404; DB-046118; TR-010849; ST24035960 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid](/img/structure/B556578.png)




